molecular formula C26H31ClN2O4 B11118791 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11118791
M. Wt: 471.0 g/mol
InChI Key: PETQMJYSLCAWTG-GYHWCHFESA-N
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Description

5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidinone core, chlorophenyl, dimethylamino, and methylpropoxybenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinone core, followed by the introduction of the chlorophenyl, dimethylamino, and methylpropoxybenzoyl groups through various substitution and coupling reactions. Common reagents used in these reactions include chlorinating agents, amines, and coupling catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylenamino ketones: These compounds share structural similarities and are used as building blocks for various heterocycles.

    Pyridinium salts: These compounds have similar reactivity and applications in medicinal chemistry and materials science.

Uniqueness

5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C26H31ClN2O4

Molecular Weight

471.0 g/mol

IUPAC Name

(4Z)-5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C26H31ClN2O4/c1-17(2)16-33-21-12-8-19(9-13-21)24(30)22-23(18-6-10-20(27)11-7-18)29(26(32)25(22)31)15-5-14-28(3)4/h6-13,17,23,30H,5,14-16H2,1-4H3/b24-22-

InChI Key

PETQMJYSLCAWTG-GYHWCHFESA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Cl)/O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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